p-Hydroxyphenethyl trans-ferulate

Overview

Description

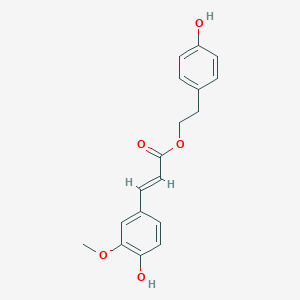

P-Hydroxyphenethyl trans-ferulate is a chemical compound with the molecular formula C18H18O5 . It has a molecular weight of 314.332 Da and a monoisotopic mass of 314.115417 Da . It has been found to have anti-hyperglycemic, antioxidant, and anti-inflammatory activities .

Molecular Structure Analysis

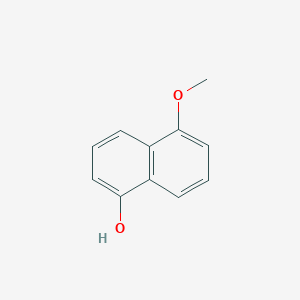

The molecular structure of p-Hydroxyphenethyl trans-ferulate consists of a phenylpropanoid structure, which is a common structure in phenols and polyphenols . The structure can be represented by the SMILES string: OC(C=C1)=CC=C1CCOC(/C=C/C2=CC(OC)=C(O)C=C2)=O .Physical And Chemical Properties Analysis

P-Hydroxyphenethyl trans-ferulate has a density of 1.3±0.1 g/cm3, a boiling point of 530.1±50.0 °C at 760 mmHg, and a flash point of 193.3±23.6 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 freely rotating bonds . Its ACD/LogP value is 2.86 .Scientific Research Applications

Anti-Hyperglycemic Activity

Antioxidant Properties

Anti-Inflammatory Effects

Anticancer Activity

Serotonergic Activity

properties

IUPAC Name |

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSFLLZUCIXALN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348425 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

p-Hydroxyphenethyl trans-ferulate | |

CAS RN |

84873-15-4 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84873-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 - 166 °C | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

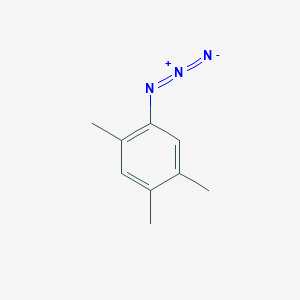

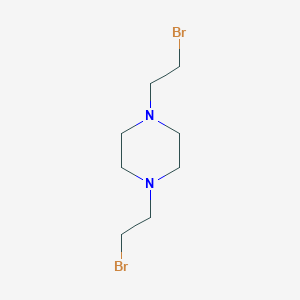

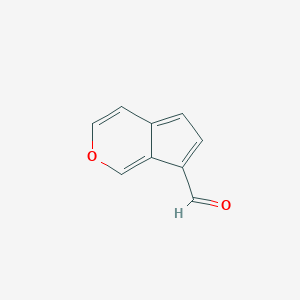

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of p-Hydroxyphenethyl trans-ferulate?

A1: p-Hydroxyphenethyl trans-ferulate has demonstrated several promising biological activities in in vitro studies, including:

- Anti-hyperglycemic activity: It exhibits inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation. This suggests potential for managing postprandial hyperglycemia. []

- Antioxidant activity: It scavenges free radicals, potentially protecting cells from oxidative stress, which is implicated in various diseases, including diabetic complications. [, ]

- Anti-inflammatory activity: It has shown the ability to reduce the production of pro-inflammatory mediators like nitric oxide, tumor necrosis factor-α, interleukin-6, and prostaglandin E2 in LPS-stimulated RAW264.7 cells. []

- Rat lens aldose reductase inhibitory activity: It has demonstrated inhibitory activity against this enzyme, suggesting potential application in managing diabetic complications related to the eye. []

- Plant growth inhibition: It exhibits strong inhibitory effects on the root growth of Brassica rapa L. var. pervidis BAILEY, suggesting potential herbicidal properties. []

Q2: What is the structure of p-Hydroxyphenethyl trans-ferulate and how was it elucidated?

A2: p-Hydroxyphenethyl trans-ferulate is a phenolic ester. Its structure was determined using various spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the arrangement of carbon and hydrogen atoms within the molecule. Both 1D (1H and 13C) and 2D (HMQC and HMBC) NMR data were crucial for structure elucidation. []

- Infrared (IR) spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic vibrations. []

- Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, aiding in structure confirmation. []

Q3: From what natural sources has p-Hydroxyphenethyl trans-ferulate been isolated?

A3: p-Hydroxyphenethyl trans-ferulate has been isolated from various plant sources, including:

- Sida acuta and Sida rhombifolia: These plants are traditionally used for various medicinal purposes, including the treatment of hyperglycemia. []

- Green onion (Allium spp.): This common culinary ingredient contains p-Hydroxyphenethyl trans-ferulate as a potentially cancer-preventive constituent. []

- Angelica sinensis: This plant is commonly used in traditional Chinese medicine, and p-Hydroxyphenethyl trans-ferulate contributes to its pharmacological activities. []

- Althaea rosea Canival (Hollyhock): This plant is known for its ornamental and medicinal uses, and p-Hydroxyphenethyl trans-ferulate was isolated from its roots. [, ]

- Heracleum lanatum MICHX. var. nippinicum HARA: This plant is a species of hogweed, and p-Hydroxyphenethyl trans-ferulate was identified as a new compound from its roots. []

- Menispermum dauricum DC.: This plant, commonly known as Asian moonseed, yielded p-Hydroxyphenethyl trans-ferulate from its rhizome. []

- Angelica gigas: This plant, known as Korean angelica, contains p-Hydroxyphenethyl trans-ferulate in its stem, contributing to its medicinal properties. []

- Talipariti hamabo: This plant, found in coastal regions, possesses various bioactivities, with p-Hydroxyphenethyl trans-ferulate identified as one of its active constituents. []

- Atropa acuminata: This plant, belonging to the nightshade family, contains p-Hydroxyphenethyl trans-ferulate in its roots, contributing to its medicinal properties. []

- Asphodelus refractus: This plant yielded p-Hydroxyphenethyl trans-ferulate from its herb extract, highlighting its potential as a source of bioactive compounds. []

Q4: What is the relationship between the structure of p-Hydroxyphenethyl trans-ferulate and its α-glucosidase inhibitory activity?

A4: While the exact mechanism of action for p-Hydroxyphenethyl trans-ferulate's α-glucosidase inhibition hasn't been fully elucidated in these studies, its phenolic structure is likely a key factor. Phenolic compounds are known to interact with enzymes through hydrogen bonding and hydrophobic interactions. It's possible that p-Hydroxyphenethyl trans-ferulate binds to the active site of α-glucosidase, hindering its ability to break down carbohydrates. [] Further research is needed to confirm the specific binding interactions and determine if structural modifications could enhance its potency or selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.